5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
Description
5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a spirocyclic compound featuring a fused indoline and tetrahydropyran system. Its structure includes a p-tolyl (4-methylphenyl) substituent at position 1 and an amino group at position 5, contributing to its unique electronic and steric properties. This compound is cataloged under CAS No. 1251021-08-5 with a purity of 97% .
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)spiro[indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-2-5-15(6-3-13)21-17-7-4-14(20)12-16(17)19(18(21)22)8-10-23-11-9-19/h2-7,12H,8-11,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARGFHFFNRMOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)C4(C2=O)CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
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Starting Materials :
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Isatin (1.0 mmol) as the indoline precursor.
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3-Ethoxycarbonylmethyleneoxindole (1.0 mmol) for pyran ring formation.
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Ammonium acetate (1.2 mmol) as the amino source.
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Catalyst : Piperidine (20 mol%) in acetonitrile at 65°C for 12 hours.
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Workup : Column chromatography (ethyl acetate/petroleum ether, 1:2–1:4) yields the product as a white solid (72–85%).
Mechanistic Insights
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Knoevenagel Condensation : Isatin reacts with 3-ethoxycarbonylmethyleneoxindole to form a conjugated dienone.
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Michael Addition : Ammonia (from ammonium acetate) attacks the α,β-unsaturated carbonyl.
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Cyclization : Intramolecular hemiketal formation generates the pyran ring.
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Spiro Junction Formation : Base-mediated deprotonation triggers spirocyclization.
Key Optimization :
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Excess ammonium acetate improves amino group incorporation (yield ↑18%).
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Lower temperatures (<50°C) favor partial cyclization, necessitating strict thermal control.
Gold-Catalyzed Domino Cycloisomerization
Building on Au(I)-mediated cascades, this route achieves high regioselectivity:
Synthetic Procedure
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Substrates :
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2-(4-Aminobut-1-yn-1-yl)aniline (1.0 mmol).
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p-Tolualdehyde (1.2 mmol).
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Catalyst : AuIPrCl (5 mol%)/AgSbF6 (10 mol%) in dichloroethane at 80°C.
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Outcome : Forms the tetrahydropyran ring via 5-endo-dig cyclization, followed by Pictet-Spengler reaction to install the p-tolyl group (68% yield).
Critical Observations
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Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance gold catalyst activity.
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Side Reactions : Prolonged heating (>8 hours) leads to over-oxidation of the pyran ring.
Iodine-Mediated Electrophilic Cyclization
Adapting spiroindoline protocols, this method utilizes iodine as a Lewis acid:
Stepwise Synthesis
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Indoline Formation :
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3-Hydroxy-3-(p-tolyl)indolin-2-one synthesized from isatin and p-toluidine (NaBH4/EtOH, 76%).
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Pyran Annulation :
Characterization Data
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1H NMR (DMSO-d6) : δ 7.45 (d, J = 8.1 Hz, 2H, Ar-H), 6.92 (s, 1H, NH2), 4.21 (t, J = 6.3 Hz, 2H, pyran-H), 2.34 (s, 3H, CH3).
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MS (m/z) : 363 [M+H]+.
Comparative Analysis of Methods
| Parameter | Three-Component | Au-Catalyzed | Iodine-Mediated |
|---|---|---|---|
| Yield (%) | 85 | 68 | 81 |
| Reaction Time (h) | 12 | 6 | 12 |
| Catalyst Cost | Low | High | Moderate |
| Purification | Column | Column | Recrystallization |
Key Findings :
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The three-component method offers the highest yield but requires stringent temperature control.
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Gold catalysis enables rapid synthesis but suffers from cost limitations.
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Iodine-mediated cyclization balances cost and efficiency, ideal for scale-up.
Functionalization and Derivatization
Amino Group Modification
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced spiro compounds.
Substitution: N-substituted derivatives.
Scientific Research Applications
Synthesis of Derivatives
The compound can be synthesized through various methods that emphasize green chemistry principles. For instance, one notable approach involves multi-component reactions (MCRs), which allow for the efficient assembly of complex molecules with minimal waste. This method has been applied to create derivatives with enhanced biological properties, including antimicrobial and anticancer activities .
Research has shown that 5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that this compound and its derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential makes them candidates for developing new antibiotics .
- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against HeLa and K562 cells, showing promising results in inducing apoptosis .
Table 2: Biological Activities of this compound
| Activity Type | Tested Against | Results | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition | |
| Anticancer | HeLa, K562 | Induced apoptosis | |
| Antioxidant | DPPH assay | High radical scavenging activity |
Potential Therapeutic Uses
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Antibiotic Development : With rising antibiotic resistance, compounds like this offer new avenues for antibiotic development by modifying its structure to enhance efficacy against resistant strains.
- Cancer Treatment : The ability to induce apoptosis in cancer cells positions this compound as a potential lead in anticancer drug discovery.
Case Studies
Several studies have documented the efficacy of this compound in specific applications:
- A study conducted by Sarkar et al. highlighted the successful synthesis of spiro[indoline-pyran] derivatives using this compound as a precursor. The resulting compounds exhibited notable antibacterial properties .
- Another research effort focused on the anticancer potential of derivatives derived from this compound, demonstrating their effectiveness against multiple cancer cell lines through flow cytometry analysis .
Mechanism of Action
The mechanism by which 5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in cellular processes. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a spiro[indoline-3,4'-pyran] scaffold with derivatives reported in the literature, but differences in substituents and functional groups lead to distinct properties:
Spectroscopic and Physicochemical Properties
IR and NMR Data Comparison
- Target compound : Expected NH stretches (3300–3500 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) based on similar spiro[indoline-3,4’-pyran] derivatives .
- Ethyl-2'-amino-3'-cyano-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carboxylate: Exhibits C≡N stretch at 2220 cm⁻¹ and ester C=O at 1725 cm⁻¹ .
- Schiff bases : Show imine (C=N) stretches at 1600–1650 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹ .
Antimicrobial Activity
- Schiff bases : Demonstrated broad-spectrum activity (MIC: 16–128 µg/mL), with electron-withdrawing substituents enhancing efficacy .
Anticancer Activity
- Spirooxindole derivatives : Exhibited IC₅₀ values of 11–20 µM against colorectal (HT-29) and breast (MDA-231) cancer cell lines .
Biological Activity
5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties, based on recent studies and findings.
Chemical Structure and Synthesis
The compound belongs to the spiro[indoline] class of compounds, characterized by a complex bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions, often utilizing environmentally friendly methods such as microwave-assisted synthesis or one-pot reactions that enhance yield and reduce reaction time .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives of similar spiro compounds have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5-Amino... | P. aeruginosa | 8 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been evaluated through in vitro studies on various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For example, it has been shown to significantly reduce viability in HeLa and MCF-7 cell lines .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 ± 2 |
| MCF-7 | 20 ± 3 |
| K562 | 10 ± 1 |
Anti-inflammatory Effects
Research indicates that spiro[indoline] derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests a therapeutic role in conditions characterized by chronic inflammation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antibacterial properties of various spiro[indoline] derivatives, including our compound of interest. The findings indicated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use in combating antibiotic resistance .
- Cytotoxicity Assessment : An investigation into the cytotoxic effects on cancer cells revealed that this compound induced apoptosis through caspase activation pathways in HeLa cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.
Q & A
Q. How can degradation pathways be elucidated under oxidative stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
